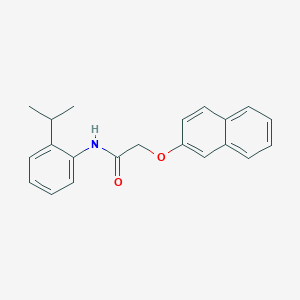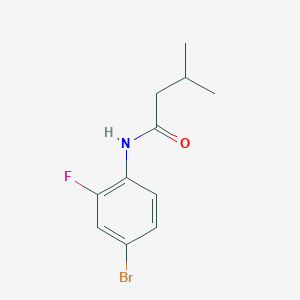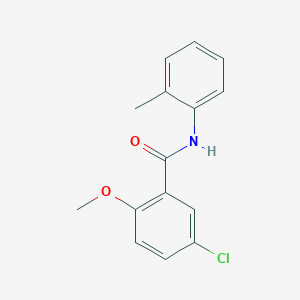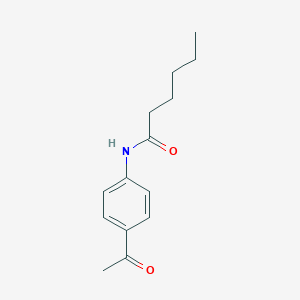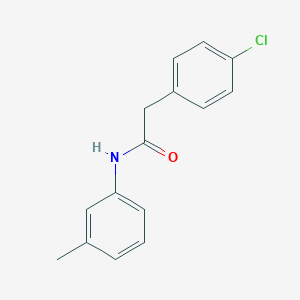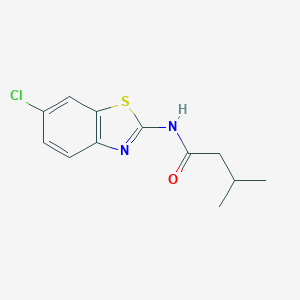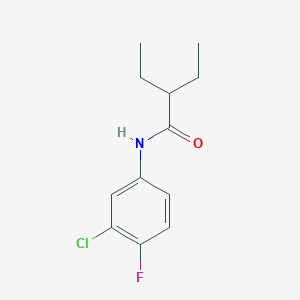
N-(2-ethylhexyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylhexyl)pyridine-4-carboxamide, also known as A-84543, is a synthetic compound that belongs to the class of pyridine carboxamides. It was first synthesized in the 1990s as a potential analgesic drug. However, due to its unique mechanism of action, it has gained attention in the scientific community for its potential use in research applications.
作用機序
N-(2-ethylhexyl)pyridine-4-carboxamide acts as a selective agonist of α7nAChR, which leads to the activation of downstream signaling pathways. This activation results in the release of neurotransmitters such as dopamine and acetylcholine, which play a role in various physiological processes. N-(2-ethylhexyl)pyridine-4-carboxamide has been shown to modulate these processes by enhancing or inhibiting the release of these neurotransmitters.
Biochemical and Physiological Effects
N-(2-ethylhexyl)pyridine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases. Additionally, N-(2-ethylhexyl)pyridine-4-carboxamide has been shown to have analgesic effects, which may be useful in the treatment of chronic pain.
実験室実験の利点と制限
One of the advantages of using N-(2-ethylhexyl)pyridine-4-carboxamide in lab experiments is its high selectivity for α7nAChR, which allows for the specific modulation of this receptor. Additionally, N-(2-ethylhexyl)pyridine-4-carboxamide has been shown to have a good safety profile, with no significant side effects reported in animal studies. However, one limitation of using N-(2-ethylhexyl)pyridine-4-carboxamide is its relatively short half-life, which may limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for the research on N-(2-ethylhexyl)pyridine-4-carboxamide. One potential direction is the development of more potent and selective agonists of α7nAChR, which may have greater therapeutic potential. Additionally, further research is needed to fully understand the mechanisms underlying the effects of N-(2-ethylhexyl)pyridine-4-carboxamide on cognitive function, inflammation, and pain perception. Finally, the potential use of N-(2-ethylhexyl)pyridine-4-carboxamide in the treatment of various diseases such as Alzheimer's disease and chronic pain should be further explored.
合成法
The synthesis of N-(2-ethylhexyl)pyridine-4-carboxamide involves the reaction of 2-ethylhexylamine with 4-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure N-(2-ethylhexyl)pyridine-4-carboxamide.
科学的研究の応用
N-(2-ethylhexyl)pyridine-4-carboxamide has been extensively studied for its potential use in various research applications. It has been shown to have a high affinity for the alpha-7 nicotinic acetylcholine receptor (α7nAChR), which is involved in various physiological processes such as cognitive function, inflammation, and pain perception. N-(2-ethylhexyl)pyridine-4-carboxamide has been used as a tool compound to study the role of α7nAChR in these processes.
特性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC名 |
N-(2-ethylhexyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C14H22N2O/c1-3-5-6-12(4-2)11-16-14(17)13-7-9-15-10-8-13/h7-10,12H,3-6,11H2,1-2H3,(H,16,17) |
InChIキー |
XGMKWXWOTWETKX-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=NC=C1 |
正規SMILES |
CCCCC(CC)CNC(=O)C1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)


![Dimethyl 2-[(3-phenylpropanoyl)amino]terephthalate](/img/structure/B291517.png)

